
PTH-4-hydroxyproline
概要
説明
PTH-4-hydroxyproline is a chemical compound with the empirical formula C12H12N2O2S . It has a molecular weight of 248.30 . It is a solid substance that is stored at temperatures below -20°C .
Molecular Structure Analysis
The molecular structure of PTH-4-hydroxyproline is represented by the SMILES string OC1CC2N (C1)C (=S)N (C2=O)c3ccccc3 . This notation provides a way to represent the structure of the molecule in text format.
Physical And Chemical Properties Analysis
PTH-4-hydroxyproline is a solid substance that is stored at temperatures below -20°C . It has a molecular weight of 248.30 . The predicted density is 1.50±0.1 g/cm3 . The predicted boiling point is 392.7±52.0 °C .
科学的研究の応用
Bone Tissue Engineering and Fracture Healing
- PTH (Parathyroid Hormone) is extensively studied for its role in bone formation, particularly in osteoporosis treatment and bone tissue engineering. Using a bone tissue engineering model, research by Pettway et al. (2005) demonstrated that PTH treatment can lead to increased bone formation in implanted bone marrow stromal cells (BMSC). This suggests its potential utility in tissue engineering, fracture healing, and implant integration (Pettway et al., 2005).
Collagen Synthesis and Metabolism
- PTH and its derivatives have been shown to affect collagen synthesis and metabolism. A study by Canalis et al. (1989) indicated that PTH can stimulate collagen synthesis, mediated by local production of insulin-like growth factor (IGF) I, in bone cultures (Canalis et al., 1989). Another study by Kream et al. (1986) reported that PTH inhibits collagen synthesis in a cloned rat osteosarcoma cell line, providing insights into the hormonal regulation of collagen metabolism (Kream et al., 1986).
Enhancement of Bone Regeneration
- In a study by Dave et al. (2019), hydroxyapatite nanorods loaded with PTH were found to significantly enhance the anabolic activity of PTH for bone regeneration. This novel approach indicates the potential for more targeted and effective treatments for bone-related conditions (Dave et al., 2019).
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .
将来の方向性
A recent study focused on optimizing the trans-4-hydroxyproline synthesis pathway by rearranging the central carbon metabolism in Escherichia coli . The study presents a strategy for establishing a microbial cell factory capable of producing trans-4-hydroxyproline at high levels, making it suitable for large-scale industrial production . This study provides valuable insights into regulating the synthesis of other compounds with α-ketoglutaric acid as a precursor .
作用機序
Target of Action
PTH-4-Hydroxyproline, also known as 4-hydroxyproline, is a derivative of the amino acid proline . The primary target of this compound is the enzyme prolyl 4-hydroxylase . This enzyme plays a crucial role in the formation of 4-hydroxyproline in collagens by the hydroxylation of proline residues . The hydroxylation of proline residues in collagen is essential for the stability of the collagen triple helix .
Mode of Action
The interaction of PTH-4-Hydroxyproline with its target, prolyl 4-hydroxylase, results in the formation of 4-hydroxyproline . This reaction requires Fe2+, O2, ascorbate, and 2-oxoglutarate, and involves an oxidative decarboxylation of 2-oxoglutarate . The formation of 4-hydroxyproline residues in collagen is a post-translational modification that contributes to the stability and structural integrity of the collagen triple helix .
Biochemical Pathways
The formation of PTH-4-Hydroxyproline is part of the collagen synthesis pathway . The metabolic flux of α-ketoglutarate in the tricarboxylic acid (TCA) cycle is enhanced, and the heterologous phosphoenolketolase (NOG) pathway is introduced to redirect the carbon flux from glucose to acetyl-CoA . This enhances the carbon flux of the TCA cycle, which is crucial for the production of PTH-4-Hydroxyproline .
Pharmacokinetics
It is known that most of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway . This suggests that PTH-4-Hydroxyproline may have a relatively short half-life in the body.
Result of Action
The formation of PTH-4-Hydroxyproline in collagen contributes to the stability and structural integrity of the collagen triple helix . This has significant implications for tissue structure and function, as collagen is a major component of connective tissues. The presence of PTH-4-Hydroxyproline in collagen can also influence cell behavior and cancer progression .
Action Environment
The action of PTH-4-Hydroxyproline is influenced by various environmental factors. For instance, the availability of cofactors such as Fe2+ and O2 is crucial for the hydroxylation reaction catalyzed by prolyl 4-hydroxylase . Furthermore, the rate of sugar supplementation can control the dissolved oxygen concentrations during fermentation, influencing the production of PTH-4-Hydroxyproline .
特性
IUPAC Name |
6-hydroxy-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-9-6-10-11(16)14(12(17)13(10)7-9)8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSSRXSXSBLAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)N(C2=S)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PTH-4-hydroxyproline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



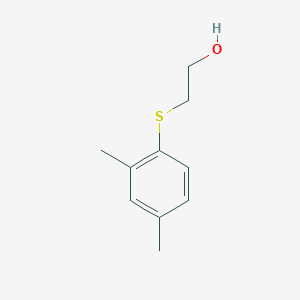
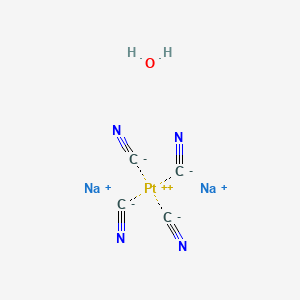
![6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione](/img/structure/B3183159.png)
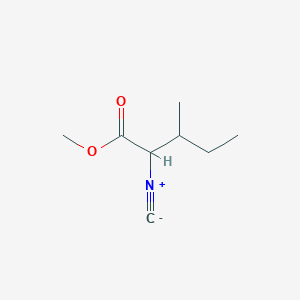

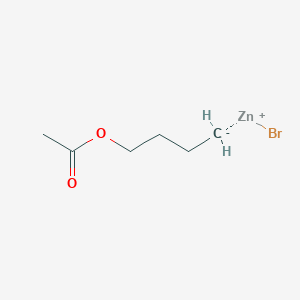
![7-tert-butyl-3-(2,6-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3183194.png)

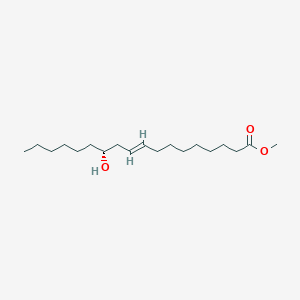
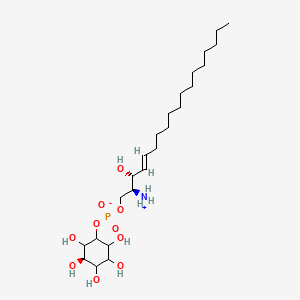
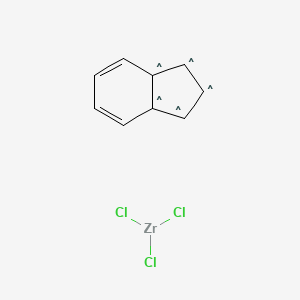
![N-[4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyloxycarbonyloxy]succinimide](/img/structure/B3183233.png)
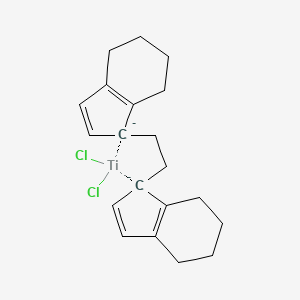
![2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B3183253.png)